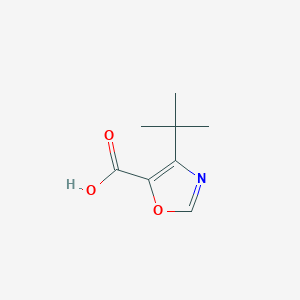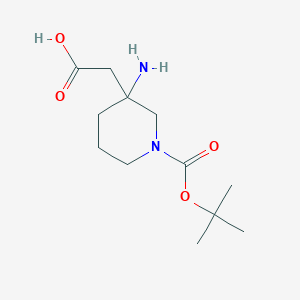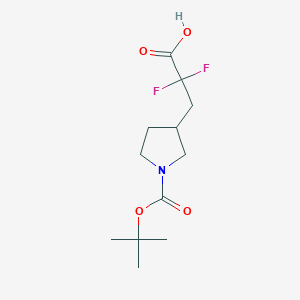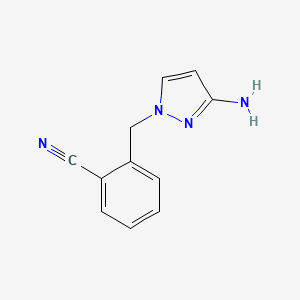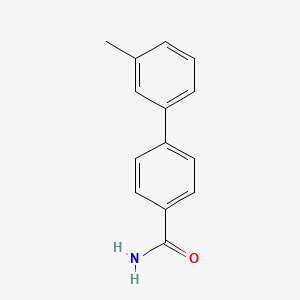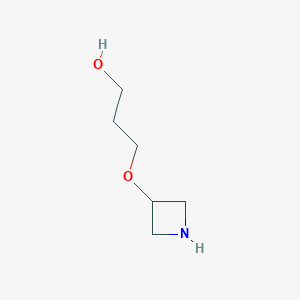
3-(Azetidin-3-yloxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)propan-1-ol is a chemical compound that features an azetidine ring attached to a propanol group through an ether linkage. Azetidine is a four-membered nitrogen-containing heterocycle, which is relatively rare and often found in bioactive molecules. The presence of the azetidine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide or tetrahydrofuran.
Another method involves the use of azetidine-3-ol as a starting material, which is then reacted with 3-bromopropanol in the presence of a base to yield this compound. This reaction is also carried out in a polar aprotic solvent and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yloxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also form complexes with metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: A similar compound with a hydroxyl group directly attached to the azetidine ring.
3-(Azetidin-1-yl)propan-1-ol: Another similar compound with the azetidine ring attached to the propanol group through a nitrogen atom.
Uniqueness
3-(Azetidin-3-yloxy)propan-1-ol is unique due to the ether linkage between the azetidine ring and the propanol group, which imparts distinct chemical and biological properties compared to other azetidine derivatives
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-2-1-3-9-6-4-7-5-6/h6-8H,1-5H2 |
InChI Key |
UUEPBVFMWKCFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


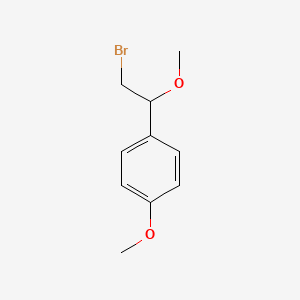
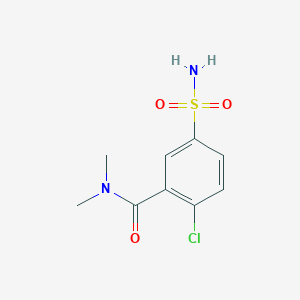
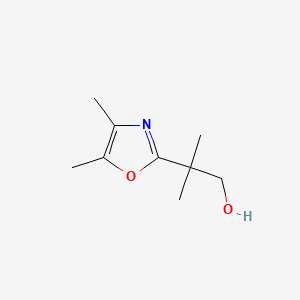

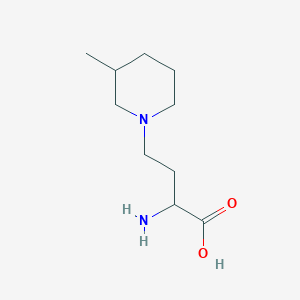
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)

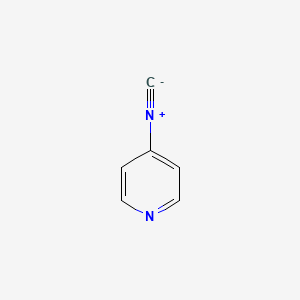
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
